molecular formula C12H9KO2 B7822902 potassium;2-naphthalen-1-ylacetate

potassium;2-naphthalen-1-ylacetate

Cat. No.: B7822902
M. Wt: 224.30 g/mol
InChI Key: HPQBUYIHTJNBOM-UHFFFAOYSA-M
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules.

Preparation Methods

Cyclodextrins are typically synthesized from starch by the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the enzymatic conversion of starch into cyclodextrins through a series of reactions that include cyclization, disproportionation, and coupling reactions. Industrial production methods often involve the use of bacterial cultures that produce CGTase, followed by purification processes to isolate the desired cyclodextrin .

Chemical Reactions Analysis

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

    Substitution: Cyclodextrins can undergo substitution reactions where hydroxyl groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. .

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Mechanism of Action

Cyclodextrins exert their effects primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This mechanism is utilized in drug delivery to improve the bioavailability and therapeutic efficacy of drugs .

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes. Similar compounds include:

Properties

IUPAC Name

potassium;2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBUYIHTJNBOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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